N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O5S2.ClH/c1-6-30(7-2)18-19-31(28-29-25-23(36-4)15-16-24(37-5)26(25)38-28)27(33)21-11-13-22(14-12-21)39(34,35)32-17-9-8-10-20(32)3;/h11-16,20H,6-10,17-19H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTOYUFPTMYTEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates various functional groups that suggest diverse biological activities, particularly in the context of pharmacology and therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Functional Groups:
- Diethylamino Group : Enhances solubility and may influence receptor interactions.
- Benzo[d]thiazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.
- Sulfonamide Group : Often associated with antibacterial properties.
Pharmacological Profile
Research has demonstrated that this compound exhibits a range of biological activities, which can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial Activity | Exhibits significant activity against various bacterial strains. |
| Anticancer Potential | Preliminary studies indicate cytotoxic effects on cancer cell lines. |
| Histone Deacetylase Inhibition | Shows promise as a selective inhibitor of histone deacetylases (HDACs). |
The mechanism by which this compound exerts its effects is likely multifaceted:
- Interaction with Biological Targets : Binding studies have indicated that the compound interacts with specific proteins involved in cell signaling pathways, potentially modulating their activity.
- Cell Cycle Arrest : In vitro studies suggest that it may induce cell cycle arrest in cancer cells, leading to increased apoptosis.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of the compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent.
Study 2: Anticancer Activity
In a recent investigation involving human cancer cell lines, the compound demonstrated IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates compared to untreated controls.
Study 3: Histone Deacetylase Inhibition
Using isothermal titration calorimetry, the binding affinity of the compound to HDACs was quantified. Results showed a dissociation constant (Kd) of approximately 50 nM, suggesting strong interaction and potential for therapeutic application in epigenetic modulation.
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics indicate potential applications in drug development, particularly as a therapeutic agent. The presence of the diethylamino group enhances its interaction with biological targets, which may lead to improved efficacy in therapeutic contexts. Research has indicated that compounds with similar structures exhibit activity against various diseases, including cancer and neurodegenerative disorders.
Potential Therapeutic Targets
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against cancer cell lines. The mechanism of action could involve the inhibition of specific signaling pathways essential for tumor growth and survival.
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, it may also be evaluated for its effects on neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Biological Assays
The compound has shown promise in various biological assays, including:
- Enzyme Inhibition Studies : Investigations into its inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase have been conducted, indicating potential applications in treating conditions like diabetes and Alzheimer's disease .
- Binding Affinity Assessments : Interaction studies using techniques like surface plasmon resonance have been employed to quantify the binding affinity of the compound to target proteins, providing insights into its mechanism of action .
Synthesis and Derivatives
The synthesis of N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride typically involves multi-step organic reactions. The complexity of the synthesis allows for the creation of various derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
Synthesis Overview
- Starting Materials : The synthesis begins with the appropriate amines and sulfonyl chlorides.
- Reactions Involved : Key reactions include nucleophilic substitutions and coupling reactions to form the final product.
- Characterization : The synthesized compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds similar to this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can its purity be validated?
- Methodology : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and sulfonylation. For example, intermediate thioamide derivatives (common in benzothiazole systems) may be prepared by reacting isothiocyanates with hydrazides in ethanol under reflux, followed by sulfuric acid-mediated cyclization .
- Validation : Purity is confirmed via TLC (Silufol UV-254, chloroform:acetone 3:1 eluent) and melting point analysis. Structural confirmation requires IR (KBr pellets, ~1649–1670 cm⁻¹ for amide C=O), ¹H/¹³C NMR (e.g., δ ~1.91 ppm for CH₃ groups), and mass spectrometry (e.g., FAB-MS for [M+H]⁺ ions) .
Q. How can spectroscopic data resolve ambiguities in the compound’s functional groups?
- Methodology : Assign IR peaks for sulfonamide (S=O at ~1332 cm⁻¹) and methoxy groups (C-O at ~1256 cm⁻¹). Use ¹H NMR to distinguish diethylaminoethyl protons (δ ~2.5–3.5 ppm, split into quartets) and aromatic protons in the dimethoxybenzothiazole moiety (δ ~6.8–7.5 ppm). HSQC/HMBC NMR experiments clarify connectivity .
Q. What crystallographic techniques are suitable for determining its molecular structure?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is ideal. Co-crystallization with compatible solvents (e.g., methanol or acetic acid) may improve crystal quality. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELX software can resolve bond lengths/angles (e.g., C-S bond ~1.68 Å in thiazole rings) .
Advanced Research Questions
Q. How can flow chemistry optimize the synthesis of this compound?
- Methodology : Adapt continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) to enhance yield and reduce side reactions. Use Design of Experiments (DoE) to optimize parameters like residence time (10–30 min), temperature (293–313 K), and reagent stoichiometry. Statistical modeling (e.g., ANOVA) identifies critical variables .
Q. How to address discrepancies in spectral or crystallographic data during structural elucidation?
- Methodology : If SC-XRD fails due to polymorphism, employ powder XRD (PXRD) or solid-state NMR. For conflicting NMR signals, use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent effects. Cross-validate with computational methods (DFT calculations for expected chemical shifts) .
Q. What strategies validate the compound’s biological activity and mechanism of action?
- Methodology : Conduct in vitro antimicrobial assays (e.g., MIC against S. aureus or E. coli) using broth microdilution. For enzyme inhibition (e.g., PFOR), use UV-Vis spectroscopy to monitor NADH oxidation. Structure-activity relationship (SAR) studies compare analogs with modified sulfonyl or piperidinyl groups .
Q. How can computational models predict its ADMET/drug-likeness?
- Methodology : Use SwissADME or ADMETLab to calculate logP (~3.5–4.0), topological polar surface area (TPSA > 100 Ų), and bioavailability scores. Validate predictions with in vitro assays: CYP450 inhibition (human liver microsomes) and Caco-2 permeability .
Q. What experimental approaches assess the impact of polymorphism on bioavailability?
- Methodology : Compare solubility and dissolution rates of polymorphs (Form I vs. II) in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Use DSC/TGA to analyze thermal stability and PXRD to confirm phase purity. In vivo studies in rodents correlate pharmacokinetic data (Cₘₐₓ, AUC) with crystal forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
